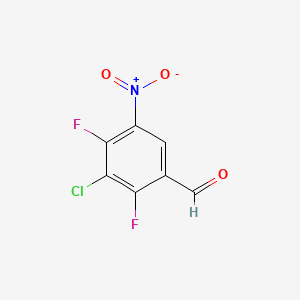
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2ClF2NO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,4-difluoro-3-chlorobenzaldehyde, followed by oxidation and other functional group transformations. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes or benzylamines.
Reduction: 3-Chloro-2,4-difluoro-5-aminobenzaldehyde.
Oxidation: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage bacterial DNA or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-5-nitrobenzaldehyde: Similar structure but lacks the chloro substituent.
4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the difluoro substituents.
Uniqueness
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, difluoro, and nitro groups, which impart distinct chemical reactivity and potential biological activity. The presence of these substituents can influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H2ClF2NO3 |
|---|---|
Poids moléculaire |
221.54 g/mol |
Nom IUPAC |
3-chloro-2,4-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2ClF2NO3/c8-5-6(9)3(2-12)1-4(7(5)10)11(13)14/h1-2H |
Clé InChI |
QLTGBPRAGAJINV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















